molecular formula C11H9BrMg B050475 4-Methyl-1-naphthylmagnesium bromide CAS No. 115913-58-1

4-Methyl-1-naphthylmagnesium bromide

Cat. No. B050475
CAS RN: 115913-58-1
M. Wt: 245.4 g/mol
InChI Key: JJEPJVHQVFSQDI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-Methyl-1-naphthylmagnesium bromide involves the reaction of 4,5-bis(dimethylamino)-1-naphthylmagnesium bromide with electrophilic agents. This process results in the formation of derivatives such as 4-deuterio, 4-methyl, 4-iodo, 4-methylthio, 4-trimethylsilyl, and 4-ethoxycarbonyl derivatives of 1,8-bis(dimethylamino)naphthalene, showcasing the versatility of this compound in creating a variety of chemical structures (Ryabtsova et al., 2001).

Molecular Structure Analysis

The structure of 4-Methyl-1-naphthylmagnesium bromide and related compounds has been characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal detailed information about the molecular geometry, bonding, and electronic properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications in synthesis (Sarojini et al., 2012).

Scientific Research Applications

  • Asymmetric Synthesis : Utilized in asymmetric synthesis, such as the creation of axially chiral ternaphthalenes through cross-coupling with dibromonaphthalenes in the presence of chiral catalysts (Hayashi, Hayashizaki, & Ito, 1989).

  • Formation of "Proton Sponges" : Involved in reactions with electrophilic agents to produce derivatives of bis(dimethylamino)naphthalene, known as "proton sponges" (Ryabtsova, Pozharskii, Ozeryanskii, & Vistorobskii, 2001).

  • Synthesis of Organic Compounds : Essential in the synthesis of various organic compounds, including hydrocarbons and ketones, through reactions with other Grignard reagents or organic materials (Wittig, 1980).

  • Grignard Reactions : Plays a significant role in Grignard reactions for synthesizing sesquiterpenes and related compounds (Adachi & Mori, 1983).

  • Determining Absolute Configuration : Used in determining the absolute configuration of specific compounds, such as 2-hydroxy-2-(1-naphthyl)propionic acid, through stereoselective Grignard reactions (Ichikawa, Hiradate, Sugio, Kuwahara, Watanabe, & Harada, 1999).

  • Synthesis of Aromatic Compounds : Utilized in the synthesis of aromatic compounds, including 1,1-binaphthyls, through substitution reactions with sulfoxides (Baker, Pocock, & Sargent, 1993).

  • Research on Stable Free Radicals : Involved in studies on stable free nitrogen-centered radicals and their reactions with Grignard reagents (Miura, Morimoto, & Kinoshita, 1975).

  • Ligand-Coupling Reactions : Participates in ligand-coupling reactions, particularly with sulfoxides, to produce atropisomeric compounds (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).

  • Synthesis of Axially Chiral Compounds : Essential in the enantioselective synthesis of axially chiral compounds such as 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines (Baker, Rea, Sargent, Schenkelaars, Tjahjandarie, & Totaro, 2005).

Safety and Hazards

4-Methyl-1-naphthylmagnesium bromide is highly flammable and reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Mechanism of Action

Target of Action

4-Methyl-1-naphthylmagnesium bromide is a Grignard reagent . Grignard reagents are typically used in the formation of carbon-carbon bonds, a crucial step in the synthesis of a wide variety of organic compounds. The primary targets of this compound are therefore electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of 4-Methyl-1-naphthylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Grignard reagents is polar, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .

Biochemical Pathways

It plays a crucial role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .

Result of Action

The primary result of the action of 4-Methyl-1-naphthylmagnesium bromide is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants and conditions used .

Action Environment

The action of 4-Methyl-1-naphthylmagnesium bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, reacting violently with water . Therefore, it must be handled under an inert atmosphere and used in anhydrous conditions . Its reactivity can also be influenced by temperature and the presence of other reagents .

properties

IUPAC Name

magnesium;4-methyl-1H-naphthalen-1-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPJVHQVFSQDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C2=CC=CC=C12.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-naphthylmagnesium bromide

CAS RN

115913-58-1
Record name 115913-58-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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